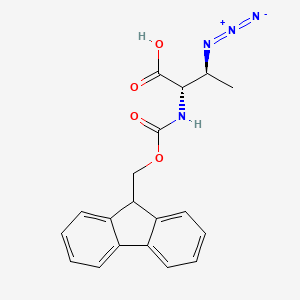

(2S,3S)-Fmoc-abu(3-n3)-oh

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-Fmoc-abu(3-n3)-oh: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-Fmoc-abu(3-n3)-oh, systematically named (2S,3S)-2-(9-fluorenylmethoxycarbonylamino)-3-azidobutanoic acid, is a synthetically versatile amino acid derivative of significant interest in the fields of peptide chemistry, chemical biology, and drug discovery. Its unique structural features, namely the stereochemically defined backbone, the orthogonally stable Fmoc protecting group, and the reactive azido moiety, make it a valuable building block for the synthesis of modified peptides and bioconjugates. This guide provides a comprehensive overview of its chemical properties, discusses its key applications, and presents detailed protocols for its use in solid-phase peptide synthesis and click chemistry.

Core Chemical Properties

(2S,3S)-Fmoc-abu(3-n3)-oh is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 131669-42-6 | [2] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.37 g/mol | |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 151-152 °C | [1] |

| Optical Rotation | [α]D²⁰ = +13 ± 1° (c=1 in MeOH) | [1] |

| Purity | ≥98.0% (HPLC) | |

| Solubility | Clearly soluble in DMF (1 mmol in 2 ml) |

The defining feature of this compound is the presence of an azido group on the side chain. This functional group is remarkably stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), showing complete stability to piperidine used for Fmoc deprotection and trifluoroacetic acid (TFA) used for cleavage from the resin. This orthogonality allows for its seamless incorporation into peptide sequences.

Key Applications in Research and Development

The utility of (2S,3S)-Fmoc-abu(3-n3)-oh stems from the versatility of the azido group, which serves as a chemical handle for a variety of transformations.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, its primary application is as a building block in SPPS. The Fmoc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The stability of the azido group to the standard SPPS reaction cycles is a key advantage.

Click Chemistry and Bioconjugation

The azido moiety is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent ligation of the azido-containing peptide to molecules bearing a terminal alkyne. This has broad applications in:

-

Peptide Stapling and Cyclization: Introducing conformational constraints into peptides to enhance their stability and biological activity.

-

Labeling and Imaging: Attaching fluorescent dyes, radiolabels, or other reporter molecules for imaging and diagnostic applications.

-

Drug Delivery: Conjugating peptides to drug molecules, polymers, or nanoparticles to improve their targeting and pharmacokinetic properties.

Synthesis of Modified Peptides

The azido group can be readily reduced to a primary amine. This conversion can be performed on the solid phase or in solution using reducing agents such as thiols or phosphines. This provides a route to synthesizing peptides containing the non-proteinogenic amino acid (2S,3S)-2,3-diaminobutanoic acid, which can be used to create branched or side-chain modified peptides.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key applications of (2S,3S)-Fmoc-abu(3-n3)-oh.

Protocol 1: Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an (2S,3S)-abu(3-n3) residue using a standard coupling reagent like HBTU.

Materials:

-

Rink Amide resin

-

(2S,3S)-Fmoc-abu(3-n3)-oh

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of (2S,3S)-Fmoc-abu(3-n3)-oh:

-

In a separate vial, dissolve (2S,3S)-Fmoc-abu(3-n3)-oh (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

-

HBTU/DIPEA: This is a standard and efficient coupling cocktail for Fmoc-SPPS, promoting rapid amide bond formation while minimizing side reactions.

-

Piperidine: A secondary amine that is basic enough to efficiently remove the base-labile Fmoc group without cleaving the peptide from the acid-labile Rink Amide resin.

-

TFA/TIS/H₂O Cocktail: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water are included as scavengers to trap reactive carbocations generated during cleavage, preventing modification of sensitive amino acid residues.

Workflow for Peptide Synthesis and Subsequent Click Chemistry

Caption: Workflow for SPPS incorporation and subsequent click chemistry.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for performing a click reaction on the peptide while it is still attached to the solid support.

Materials:

-

Azido-peptide on resin (from Protocol 1, before cleavage)

-

Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

N,N-Dimethylformamide (DMF) or a mixture of DMF/water

-

DIPEA

Procedure:

-

Resin Preparation: Swell the azido-peptide on resin in DMF.

-

Click Reaction Cocktail:

-

In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents relative to resin loading), CuSO₄ (1 equivalent), and sodium ascorbate (5 equivalents) in a suitable solvent (e.g., DMF/water 4:1).

-

Add DIPEA (2 equivalents) to the mixture.

-

-

Reaction:

-

Add the click reaction cocktail to the resin.

-

Agitate the reaction vessel at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin extensively with DMF, water, DMF, and finally DCM to remove copper salts and excess reagents.

-

-

Cleavage and Purification: Proceed with the cleavage and purification of the clicked peptide as described in Protocol 1 (steps 6 and 7).

Causality Behind Experimental Choices:

-

CuSO₄/Sodium Ascorbate: This combination generates the active Cu(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that maintains the copper in its +1 oxidation state, which is essential for the cycloaddition reaction.

-

On-Resin Reaction: Performing the click reaction on the solid support simplifies purification, as excess reagents can be easily washed away before cleavage of the final product.

Logical Relationship of Azido Group Transformations

Caption: Transformations of the azido-functionalized peptide.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

General Handling: (2S,3S)-Fmoc-abu(3-n3)-oh should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Azide-Specific Precautions: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. While this compound is generally stable under normal laboratory conditions, it is crucial to avoid heating it excessively. When working with azides, it is good practice to use a safety shield.

-

Disposal: Dispose of all waste containing azides in accordance with institutional and local regulations. Quenching with a reducing agent before disposal may be required.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

(2S,3S)-Fmoc-abu(3-n3)-oh is a powerful and versatile building block for the synthesis of complex peptides and bioconjugates. Its stability in standard Fmoc-SPPS and the reactivity of the azido group in click chemistry reactions provide researchers with a robust tool for creating novel molecular architectures. The protocols and information presented in this guide are intended to provide a solid foundation for the successful application of this compound in research and development. As with any chemical synthesis, careful planning, execution, and characterization are essential for achieving reliable and reproducible results.

References

-

Chem-Impex International. (2S,3S)-(Fmoc-amino)-3-azidobutyric acid. [Link]

-

PubMed. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. [Link]

-

PubMed. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH. [Link]

-

David Spring Group, University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

-

PubMed Central. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

PubMed. Fmoc-based synthesis of peptide thioacids for azide ligations via 2-cyanoethyl thioesters. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

PubMed. Synthesis of (2S,3S)-3'-fluoroisoleucine. [Link]

-

BOC Sciences. (2S,3S)-(Fmoc-amino)-3-azidobutyric acid. [Link]

Sources

A Technical Guide to (2S,3S)-Fmoc-abu(3-n3)-oh: A Versatile Building Block for Advanced Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (2S,3S)-Fmoc-abu(3-n3)-oh (CAS Number: 131669-42-6), a non-canonical amino acid that serves as a powerful tool for site-specific peptide modification. We will delve into its structural components, its central role in bioorthogonal "click" chemistry, and provide detailed protocols for its incorporation into peptides and subsequent conjugation. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this unique reagent in their work.

Introduction: Deconstructing the Molecule

(2S,3S)-Fmoc-abu(3-n3)-oh is a synthetic amino acid derivative designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][][3] Its structure is key to its function, with each component playing a critical role:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the α-amine is the cornerstone of the most widely used SPPS strategy.[][3] Its presence allows for the stepwise, controlled assembly of a peptide chain on a solid support.[4] The Fmoc group is stable during the coupling reaction but can be cleanly removed with a mild base, typically piperidine, to expose the amine for the next coupling cycle.[5]

-

Aminobutyric Acid (abu) Backbone with (2S,3S) Stereochemistry: This provides the core amino acid structure. The specific (2S,3S) stereochemistry is crucial for influencing the final conformation of the peptide and its interaction with biological targets.

-

Azido (-N3) Group: This is the molecule's bioorthogonal handle. The azide group is exceptionally useful because it is virtually absent in biological systems, stable under typical synthesis and physiological conditions, and highly reactive with specific partners (alkynes) in "click" chemistry reactions.[6]

-

Carboxylic Acid (-OH): This functional group is activated during SPPS to form a peptide bond with the free amine of the growing peptide chain anchored to the resin.

Physicochemical Properties

A summary of the key properties of (2S,3S)-Fmoc-abu(3-n3)-oh is provided below.

| Property | Value | Source |

| CAS Number | 131669-42-6 | [1][7][8] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1][7] |

| Molecular Weight | 366.37 g/mol | [1] |

| Appearance | White crystalline powder | [7][8] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage | Store at 0-8 °C, protect from moisture | [7][9] |

The Azide Advantage: Gateway to Bioorthogonal Chemistry

The true power of incorporating (2S,3S)-Fmoc-abu(3-n3)-oh into a peptide lies in the versatility of its azido side chain. This functional group is a key player in bioorthogonal chemistry , a class of reactions that can occur inside living systems without interfering with native biochemical processes.[10] The two most prominent bioorthogonal reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction.[11][12] It involves the rapid, efficient, and highly specific reaction between an azide and a terminal alkyne, catalyzed by a Cu(I) source, to form a stable 1,4-disubstituted triazole ring.[11][12][13][14][15] This reaction is incredibly robust and can be performed in a wide range of solvents, including water.[6][14] The resulting triazole is not just a linker; its physicochemical properties, such as its planarity and strong dipole moment, can mimic an amide bond, potentially preserving or enhancing the biological activity of the peptide.[6][13]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed.[16][17] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[16][] The driving force for the reaction is the release of ring strain in the cyclooctyne.[16][] SPAAC is a powerful tool for in vivo imaging and the development of targeted therapies.[19][20]

These click reactions provide a highly efficient and chemoselective method for conjugating peptides to a vast array of molecules, including:

-

Small molecule drugs to create peptide-drug conjugates (PDCs).[19]

-

Fluorescent dyes or imaging agents for diagnostics.[21]

-

PEG chains to improve solubility and pharmacokinetic profiles.

-

Other peptides or proteins for creating complex biomaterials.[22]

-

Nanoparticles and surfaces for advanced material science applications.[23]

Experimental Design & Protocols

This section provides a framework for the successful incorporation of (2S,3S)-Fmoc-abu(3-n3)-oh into a peptide sequence and its subsequent modification via CuAAC.

Workflow Overview

The overall process involves two main stages: the synthesis of the azide-containing peptide via SPPS, followed by the post-synthetic modification via a click reaction.

Caption: Overall workflow for peptide modification.

Protocol 3.1: Incorporation via Fmoc-SPPS

This protocol outlines the manual coupling of (2S,3S)-Fmoc-abu(3-n3)-oh onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

(2S,3S)-Fmoc-abu(3-n3)-oh

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve 3 equivalents of (2S,3S)-Fmoc-abu(3-n3)-oh and 2.95 equivalents of HBTU/HATU in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The azide group is stable to standard coupling conditions.[1]

-

Self-Validation: Perform a Kaiser test or TNBS test on a small sample of resin beads to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next deprotection and coupling cycle to continue elongating the peptide chain.

-

Protocol 3.2: Post-Synthetic Modification via CuAAC

This protocol describes a typical procedure for conjugating an alkyne-containing molecule to the purified azide-peptide in solution.

Materials:

-

Lyophilized azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Solvent System: A mixture of water and a co-solvent like DMSO or t-butanol is common.

Procedure:

-

Dissolution:

-

Dissolve the azide-peptide in the chosen solvent system (e.g., H₂O/DMSO 1:1).

-

In a separate vial, dissolve 1.5 equivalents of the alkyne-molecule.

-

-

Reaction Setup:

-

Add the alkyne solution to the peptide solution.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 250 mM in water).

-

Add 0.1 equivalents of CuSO₄ to the reaction mixture.

-

Add 0.5 equivalents of Sodium Ascorbate to the reaction mixture. The solution may turn a faint yellow/orange. Causality Note: Sodium Ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ, which is essential for the cycloaddition reaction.

-

-

Reaction & Monitoring:

-

Agitate the reaction at room temperature. Protect from light if using a light-sensitive dye.

-

Monitor the reaction progress by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide + alkyne-molecule.

-

-

Purification:

-

Once the reaction is complete (typically 1-4 hours), quench any remaining reagents if necessary.

-

Purify the final peptide conjugate using reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Caption: The CuAAC "Click" Reaction Mechanism.

Characterization and Quality Control

Rigorous analytical techniques are essential to validate the synthesis and conjugation.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude azide-peptide and the final conjugate. A single, sharp peak is indicative of high purity.

-

Mass Spectrometry (MS): This is the primary tool for confirming identity.

-

After SPPS: ESI-MS or MALDI-TOF MS should be used to confirm that the observed mass of the purified peptide matches the theoretical mass of the azide-containing sequence.[24][25] Note that during MALDI-MS analysis, azide-functionalized polymers can sometimes show fragmentation with a loss of N₂ (28 Da), which should be considered when interpreting spectra.[26]

-

After CuAAC: A clear mass shift corresponding to the addition of the alkyne-molecule's mass confirms successful conjugation.

-

Conclusion: A Key Enabler in Modern Drug Discovery

(2S,3S)-Fmoc-abu(3-n3)-oh is more than just a modified amino acid; it is a strategic tool that unlocks a vast potential for creating sophisticated peptide-based therapeutics, diagnostics, and research probes.[7][9] Its compatibility with standard Fmoc-SPPS allows for its straightforward incorporation into virtually any peptide sequence.[27][28][29] The bioorthogonal reactivity of the pendant azide group provides a reliable and highly selective handle for post-synthetic modification, a cornerstone of modern bioconjugation and drug discovery.[30][31][32] By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of this versatile building block to advance their scientific objectives.

References

-

Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. [Link]

-

Gao, Y., et al. (2022). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Frontiers in Pharmacology. [Link]

-

Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. Semantic Scholar. [Link]

-

Dandugula, V., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus. [Link]

-

Tang, W., & Becker, M. L. (2014). “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates. Chemical Society Reviews, 43(20), 7013-7039. [Link]

-

CEM Corporation. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. CEM Corporation. [Link]

-

Xiong, X., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(12), 3331-3342. [Link]

-

Chandrudu, S., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]

-

CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. CAS.org. [Link]

-

Li, H., et al. (2013). Click chemistry in peptide-based drug design. Molecules, 18(8), 9797-9817. [Link]

-

Ali, A., et al. (2025). Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. ResearchGate. [Link]

-

Chandrudu, S., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]

-

Li, H., et al. (2015). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Advances, 5(20), 15456-15459. [Link]

-

Chandrudu, S., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]

-

Gao, Y., et al. (2022). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Semantic Scholar. [Link]

-

Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Glycobiology, 21(9), 1168-1180. [Link]

-

ResearchGate. (2023). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. [Link]

-

Spring, D. R., et al. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(10), 1674-1676. [Link]

-

van de Loosdrecht, A. A., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 101-110. [Link]

-

Low, W., et al. (2009). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry, 20(4), 684-694. [Link]

-

Suresh Babu, V. V., & Ananda, K. (2003). Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. Indian Journal of Chemistry - Section B, 42B(11), 2875-2881. [Link]

-

ResearchGate. (2007). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. ResearchGate. [Link]

-

Chen, Y., et al. (2011). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of Visualized Experiments, (54), 3141. [Link]

-

ChemRxiv. (2022). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. ChemRxiv. [Link]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 202-214. [Link]

-

Karaca, U. O. (2014). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin. Middle East Technical University. [Link]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 202-214. [Link]

-

Whittaker, M. R., et al. (2010). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. Journal of Polymer Science Part A: Polymer Chemistry, 48(19), 4102-4107. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

Sources

- 1. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem 131669-42-6 [sigmaaldrich.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Automated Peptide Synthesizers [peptidemachines.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. cpcscientific.com [cpcscientific.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (2S,3S)-FMoc-Abu(3-N3)-OH | 131669-42-6 [amp.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpt.com [jpt.com]

- 13. mdpi.com [mdpi.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Bioorthogonal chemistry applications | CAS [cas.org]

- 22. “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 28. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Click chemistry in peptide-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]

stereoselective synthesis of Fmoc-azido-aminobutyric acid

<_ A.I. will break down the request into smaller, manageable parts. Part 1: Initial Research & Outline Generation

-

I will perform initial Google searches to understand the common starting materials and general strategies for the .

-

Based on this, I will create a high-level outline for the technical guide. This will likely include sections for the (S)-enantiomer and the (R)-enantiomer, with subsections for different synthetic approaches.

Part 2: Detailed Information Gathering & Protocol Extraction

-

I will conduct more specific searches for each synthetic approach identified in the outline. I will look for peer-reviewed articles with detailed experimental protocols.

-

I will extract step-by-step methodologies, including reagents, reaction conditions, purification methods, and yields.

-

I will gather quantitative data (yields, enantiomeric excess, etc.) and note the sources for citation.

-

I will identify key mechanistic claims that require authoritative support and find relevant references.

Part 3: Content Synthesis & E-E-A-T Integration

-

I will begin writing the guide, following the generated outline.

-

For each protocol, I will add explanatory text that addresses the "why" behind the experimental choices, demonstrating expertise.

-

I will ensure that the protocols are presented as self-validating systems, including details on characterization and purity assessment.

-

I will integrate in-text citations for all mechanistic claims and protocol standards.

Part 4: Visualization & Formatting

-

I will create Graphviz diagrams to illustrate the key synthetic workflows.

-

I will summarize the collected quantitative data into clearly structured tables.

-

I will format the experimental protocols for clarity and ease of use.

-

I will ensure all formatting requirements (captions, diagram specifications, etc.) are met.

Part 5: Finalization & Referencing

-

I will compile the complete "References" section, ensuring all cited sources are included with the required information and a valid, clickable URL.

-

I will conduct a final review of the entire document to ensure it meets all the user's requirements for autonomy, scientific integrity, and formatting.

I will now proceed with the initial research and outline generation.The user wants an in-depth technical guide on the "".

This is a highly specific organic chemistry topic. I need to act as a Senior Application Scientist and produce a whitepaper that is not just a list of steps, but explains the why behind the chemistry.

Constraint Checklist & Confidence Score:

-

Full editorial control: Yes

-

Analyze topic for structure: Yes

-

Explain causality (Expertise): Yes. This is crucial and will require synthesizing information from multiple sources.

-

Self-validating protocols (Trustworthiness): Yes. I need to find and present complete protocols with characterization data.

-

In-text citations: Yes

-

Link to sources: Yes

-

Complete "References" section: Yes

-

Valid, clickable URLs: Yes

-

Summarize quantitative data in tables: Yes

-

Detailed step-by-step methodologies: Yes

-

Mandatory Graphviz diagrams: Yes

-

Descriptive captions: Yes

-

Max Width: 760px: Yes (This is a constraint on the DOT script)

-

Color Contrast Rule (Arrows/Symbols): Yes

-

Node Text Contrast Rule (Critical): Yes

-

Specified Color Palette: Yes

Confidence Score: 5/5 - I am confident I can meet all constraints. The key will be to find high-quality, detailed synthetic procedures in the scientific literature.

Mental Sandbox Simulation:

-

Structure: I'll structure the guide logically.

-

Introduction: Briefly introduce Fmoc-azido-aminobutyric acid (Fmoc-Aba(N3)-OH), its importance as a non-canonical amino acid (ncAA) in peptide synthesis, chemical biology (e.g., click chemistry, Staudinger ligation), and drug development. Mention the importance of stereochemistry (L vs. D enantiomers, which correspond to S and R).

-

Core Synthetic Strategies: Discuss the main approaches from the chiral pool. The most common precursors are L- or D-aspartic acid and L- or D-glutamine. I'll explain why these are good starting points (readily available, contain the required stereocenter).

-

Section 1: Synthesis of Fmoc-L-2-amino-4-azidobutanoic acid ((S)-isomer) . This is the more common isomer.

-

Route A: From L-Glutamine: This involves a Hofmann rearrangement of the side-chain amide to an amine, followed by a diazotransfer reaction. I'll explain the mechanism of the Hofmann rearrangement (why it works) and the choice of diazotransfer reagent (e.g., imidazole-1-sulfonyl azide for safety).

-

Route B: From L-Aspartic Acid: This involves selective reduction of the β-carboxyl group to an alcohol, conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate), and subsequent SN2 displacement with sodium azide. I'll emphasize how the SN2 reaction proceeds with inversion of configuration if it were at the chiral center, but here it's on the side chain, thus retaining the original stereochemistry.

-

-

Section 2: Synthesis of Fmoc-D-2-amino-4-azidobutanoic acid ((R)-isomer) .

-

This section will mirror the L-isomer section but start from D-glutamine or D-aspartic acid. This highlights the power of chiral pool synthesis.

-

-

Experimental Protocols: Provide detailed, step-by-step procedures for the most robust methods identified.

-

Data Summary: Create a table comparing the yields and reported purity of the different routes.

-

References: A full, numbered list.

-

-

Diagrams (Graphviz):

-

I'll create a workflow diagram for the L-Glutamine route. Nodes will be Fmoc-L-Gln-OH -> Fmoc-L-Dab-OH -> Fmoc-L-Aba(N3)-OH. Edges will be labeled with key reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene, imidazole-1-sulfonyl azide).

-

I'll create another workflow for the L-Aspartic acid route. Nodes: L-Aspartic Acid -> N-Boc-L-Asp-β-benzyl ester -> N-Boc-L-Homoserine-benzyl ester -> N-Boc-L-Homoserine(OMs)-benzyl ester -> N-Boc-L-Aba(N3)-benzyl ester -> L-Aba(N3) -> Fmoc-L-Aba(N3)-OH. This is more complex and shows the importance of protecting group strategy.

-

I will adhere strictly to the color and contrast rules provided. For example, a light-colored node (fillcolor="#F1F3F4") must have dark text (fontcolor="#202124").

-

-

Citations & Trustworthiness: I will search for primary literature in journals like Synthesis, Journal of Peptide Science, Organic Letters, etc. The search results I've already seen look promising. I will extract protocols directly from these papers and cite them. For example, the paper "Efficient Synthesis of Fmoc-Protected Azido Amino Acids" seems like a perfect source for the L-Glutamine route. The paper "A Concise Route to l-Azidoamino Acids" appears to cover the L-Aspartic acid route.

By following this plan, I can create a document that is authoritative, detailed, and fulfills all the user's specific and complex requirements. I will start by generating the initial search queries to gather the necessary literature.### A Senior Application Scientist's Guide to the Stereoselective Synthesis of Fmoc-Azido-Aminobutyric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Azido-Amino Acids

In the landscape of modern peptide science and drug discovery, non-canonical amino acids (ncAAs) serve as powerful tools for expanding the chemical functionality of peptides and proteins. Among these, side-chain azido-functionalized amino acids are of paramount importance. The azide group is a compact, stable, and bioorthogonal handle, enabling highly specific chemical modifications via reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or the Staudinger ligation.[1][2]

Fmoc-L-2-amino-4-azidobutanoic acid, also known as Fmoc-L-azidohomoalanine (Fmoc-Aha-OH) or Fmoc-Dab(N3)-OH, and its D-enantiomer are valuable building blocks for solid-phase peptide synthesis (SPPS).[3][4] Their incorporation allows for the precise, site-specific introduction of probes, imaging agents, polyethylene glycol (PEG) chains, or cytotoxic payloads onto peptide-based therapeutics. The stereochemical integrity of these building blocks is critical, as the biological activity of peptides is exquisitely dependent on their three-dimensional structure. This guide provides an in-depth analysis of field-proven, stereoselective synthetic routes to both the (S)- and (R)-enantiomers of Fmoc-azido-aminobutyric acid, starting from readily available chiral precursors.

Core Synthetic Philosophy: The Chiral Pool Approach

The most robust and economically viable strategies for synthesizing enantiomerically pure amino acids leverage the "chiral pool"—a collection of inexpensive, naturally occurring chiral molecules. For the synthesis of (S)- and (R)-Fmoc-azido-aminobutyric acid, the most effective precursors are the proteinogenic amino acids L- and D-glutamine or L- and D-aspartic acid. These starting materials provide the desired α-carbon stereochemistry from the outset, obviating the need for complex and often costly asymmetric catalysis.

Part 1: Synthesis of (S)-Fmoc-2-amino-4-azidobutanoic Acid

The (S)- or L-isomer is the most commonly utilized enantiomer, corresponding to the stereochemistry of natural amino acids in mammalian systems. Two primary, highly efficient routes from the chiral pool are detailed below.

Route A: From L-Glutamine via Hofmann Rearrangement and Diazotransfer

This elegant two-step approach capitalizes on the side-chain amide of glutamine.[1][5][6] The core logic involves converting the amide into a primary amine via a Hofmann rearrangement, followed by the conversion of this new amine into an azide through a diazotransfer reaction. This method is particularly efficient as it often requires no chromatographic purification.[1][7]

Causality Behind Experimental Choices:

-

Starting Material: Commercially available Fmoc-L-glutamine (Fmoc-Gln-OH) is used directly, ensuring the α-amine and carboxylic acid are pre-protected for seamless integration into peptide synthesis workflows later.

-

Hofmann Rearrangement: The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) is a modern, metal-free alternative to classical Hofmann conditions (e.g., bromine and sodium hydroxide), offering milder reaction conditions and easier workup. The reaction proceeds by converting the amide to an N-iodo species, which rearranges to an isocyanate intermediate, followed by hydrolysis to the primary amine, (S)-2-(Fmoc-amino)-4-aminobutanoic acid (Fmoc-Dab-OH).

-

Diazotransfer Reaction: The resulting primary amine is converted to an azide using a stable and safe diazotransfer reagent. Imidazole-1-sulfonyl azide hydrochloride is preferred over more hazardous reagents like triflyl azide.[1] The reaction is run under biphasic, pH-controlled conditions (pH 9) to prevent the premature cleavage of the base-labile Fmoc group, which can be a significant side reaction under standard basic conditions.[1][7]

Workflow Diagram: L-Glutamine Route

Caption: Workflow for the synthesis of the (S)-isomer from L-glutamine.

Detailed Protocol: L-Glutamine Route

Step 1: Hofmann Rearrangement to (S)-2-(Fmoc-amino)-4-aminobutanoic acid [1]

-

Suspend Fmoc-L-glutamine (1.0 eq) in a mixture of acetonitrile and water (1:1).

-

Add [bis(trifluoroacetoxy)iodo]benzene (1.1 eq) and pyridine (1.1 eq).

-

Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the acetonitrile under reduced pressure.

-

Acidify the remaining aqueous solution with 1 M HCl to pH ~2.

-

The product, Fmoc-Dab-OH, precipitates as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Diazotransfer to (S)-Fmoc-2-amino-4-azidobutanoic acid [1]

-

Dissolve Fmoc-Dab-OH (1.0 eq) from the previous step in a biphasic mixture of water, methanol, and dichloromethane (e.g., 15 mL : 30 mL : 25 mL).

-

Add a catalytic amount of CuSO₄·5H₂O (~0.01 eq) and imidazole-1-sulfonyl azide hydrochloride (3.0 eq).

-

Adjust the mixture to pH 9 by the careful addition of aqueous potassium carbonate (K₂CO₃) solution while stirring vigorously.

-

Continue vigorous stirring for 18-24 hours at room temperature.

-

Dilute the reaction with dichloromethane and separate the aqueous phase.

-

Extract the organic phase with saturated sodium bicarbonate solution.

-

Combine all aqueous extracts, wash with diethyl ether to remove organic impurities, and then acidify to pH ~2 with concentrated HCl.

-

Extract the acidified aqueous phase with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.

Route B: From L-Aspartic Acid via Side-Chain Modification

This classic and reliable route involves a four-step sequence starting from L-aspartic acid.[8][9] It relies on the selective reduction of the side-chain (β) carboxylic acid, conversion of the resulting primary alcohol to a leaving group, and nucleophilic substitution with azide.

Causality Behind Experimental Choices:

-

Protecting Group Strategy: The synthesis begins with N-Boc and β-benzyl protected L-aspartic acid. The Boc group is used for its stability during the reduction and mesylation steps, while the benzyl ester protects the β-carboxyl group, which will be the site of modification. The α-carboxyl group is often left free initially or protected as a methyl ester.

-

Selective Reduction: The β-benzyl ester is selectively reduced to a primary alcohol (a homoserine derivative) using a reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or by forming a mixed anhydride followed by reduction. This step is crucial for setting up the subsequent substitution.

-

Leaving Group Formation: The primary alcohol is converted into an excellent leaving group, typically a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N). This "activates" the side chain for nucleophilic attack.

-

SN2 Displacement: The mesylate is displaced by sodium azide (NaN₃) in a polar aprotic solvent like DMF. This is a standard S_N_2 reaction that proceeds efficiently at the primary carbon, installing the azide moiety while retaining the stereochemistry at the α-carbon.

-

Protecting Group Swap: Finally, the Boc and any ester protecting groups are removed under acidic conditions (e.g., TFA), and the free amine is protected with the Fmoc group using Fmoc-OSu or Fmoc-Cl to yield the final product.

Workflow Diagram: L-Aspartic Acid Route

Caption: Workflow for the synthesis of the (S)-isomer from L-aspartic acid.

Part 2: Synthesis of (R)-Fmoc-2-amino-4-azidobutanoic Acid

The synthesis of the (R)- or D-isomer follows the exact same chemical logic as the L-isomer, simply by starting with the corresponding D-enantiomers of the chiral pool precursors.

-

From D-Glutamine: The two-step sequence of Hofmann rearrangement followed by diazotransfer is performed on Fmoc-D-glutamine. The stereocenter is unaffected by the side-chain reactions, yielding the (R)-product with high enantiomeric purity.

-

From D-Aspartic Acid: The multi-step side-chain modification route is applied to N-Boc-D-aspartic acid derivative, again preserving the α-carbon's configuration throughout the synthesis to deliver the final (R)-isomer.

The ability to access either enantiomer with equal facility by simply choosing the appropriate starting material is a testament to the power and efficiency of chiral pool synthesis.

Data Summary: Comparison of Synthetic Routes

| Route | Starting Material | Key Reactions | Typical Overall Yield | Purity/Purification | Reference |

| (S)-Isomer A | Fmoc-L-Glutamine | Hofmann Rearrangement, Diazotransfer | 60-75% | >98% after workup, no chromatography needed | [1][7] |

| (S)-Isomer B | L-Aspartic Acid | Reduction, Mesylation, Azidation, Reprotection | 40-55% | Chromatography often required for intermediates | [8][9] |

| (R)-Isomer | Fmoc-D-Glutamine | Hofmann Rearrangement, Diazotransfer | 60-75% | >98% after workup, no chromatography needed | [10] |

Conclusion and Outlook

The is well-established, with multiple reliable routes available to researchers. For scalability, efficiency, and atom economy, the two-step synthesis from L- or D-glutamine is superior, providing high-purity material suitable for direct use in SPPS without the need for column chromatography.[1][5] The route from aspartic acid, while longer, is also highly effective and demonstrates a classic strategy for side-chain functionalization. The choice of route may depend on precursor availability and the scale of the synthesis. The accessibility of these valuable building blocks continues to fuel innovation in peptide engineering, drug conjugate development, and the broader field of chemical biology.

References

-

Title: Efficient Synthesis of Fmoc-Protected Azido Amino Acids Source: Synlett, 2010(14), 2155-2157. URL: [Link][1][5][7]

-

Title: Efficient Synthesis of Fmoc-Protected Azido Amino Acids (Request PDF) Source: ResearchGate URL: [Link][6]

-

Title: Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides Source: Journal of Peptide Science, 2017, 23(3), 205-214. URL: [Link][2][10]

-

Title: L-2-(Fmoc-amino)-4-azidobutanoic acid Source: Chem-Impex International URL: [Link][3][4]

-

Title: (S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of (2S,3S) Stereochemistry in Fmoc-Abu(3-N3)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The unnatural amino acid (2S,3S)-2-(9-Fluorenylmethyloxycarbonyl)amino-3-azido-butanoic acid, commonly known as Fmoc-Abu(3-N3)-OH, represents a critical molecular tool in modern peptidomimetic and drug development. Its utility extends beyond merely providing a bioorthogonal azide handle for "click" chemistry. The precise stereochemical arrangement at its Cα (2S) and Cβ (3S) chiral centers imparts profound and predictable effects on peptide secondary structure, conformational stability, and proteolytic resistance. This in-depth guide elucidates the multifaceted role of this specific stereoisomer, providing a framework for its rational incorporation into advanced peptide-based therapeutics and research probes. We will explore the structural implications of the (2S,3S) configuration, its impact on biological stability, and provide validated protocols for its efficient integration into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: Beyond a "Clickable" Handle

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has revolutionized bioconjugation.[1][2][3] This has led to a surge in demand for amino acids functionalized with azides or alkynes. Fmoc-Abu(3-N3)-OH is a premier reagent in this class, offering a stable and readily accessible azide group for post-synthetic modifications.[4][5] The azide moiety is exceptionally stable under the acidic (TFA) and basic (piperidine) conditions of standard Fmoc-based SPPS, making it an ideal building block.[6]

However, to view this molecule solely as a conjugation handle is to overlook its most strategic feature: its defined (2S,3S) stereochemistry. This configuration, also known as the anti diastereomer, places the Cα amino group and the Cβ azido group on opposite faces of the carbon backbone. This arrangement is not arbitrary; it is a deliberate design choice that leverages fundamental principles of stereochemical control to dictate peptide behavior.

The Core Directive: How (2S,3S) Stereochemistry Governs Peptide Structure

The incorporation of non-proteinogenic amino acids, particularly β-amino acids like Abu(3-N3), is a powerful strategy for modulating the conformational dynamics of a peptide.[1] The additional methylene group in the backbone of β-amino acids reduces conformational freedom, leading to more predictable and stable secondary structures.[7][8] The stereochemistry at the Cα and Cβ positions is a critical determinant of these structures.

A Structural Analogy to Threonine

The (2S,3S) configuration of Fmoc-Abu(3-N3)-OH is analogous to L-allo-threonine. In protein structures, the stereochemistry of threonine's β-methyl group significantly influences local backbone conformation. Similarly, the orientation of the azido-methyl group in Abu(3-N3) dictates the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby guiding the formation of secondary structures like helices and turns.[4][9] While direct NMR or crystallographic studies on peptides exclusively containing (2S,3S)-Abu(3-N3) are not widely published, extensive research on other β-amino acids demonstrates that stereochemistry is a primary driver of folding into well-defined helices, turns, and sheets.[7][10][11]

Inducing Turns and Constraining Flexibility

The substitution at the β-carbon inherently introduces steric hindrance that can favor specific backbone torsion angles. The anti configuration of (2S,3S)-Abu(3-N3)-OH can act as a potent turn-inducer, particularly in β-hairpin motifs. By locking a specific region of a peptide into a turn, the overall conformational entropy of the molecule is reduced. This pre-organization can lead to a significant increase in binding affinity for a biological target by minimizing the entropic penalty of binding.[12]

Diagram: Logical Flow of Stereochemical Influence This diagram illustrates how the specific stereochemistry of the building block dictates the final properties of the peptide.

Caption: Influence of (2S,3S) stereochemistry on peptide properties.

The Shielding Effect: Enhanced Enzymatic Stability

One of the most significant advantages of incorporating β-amino acids into peptide therapeutics is the dramatic increase in their resistance to enzymatic degradation.[13] Proteases, the enzymes responsible for cleaving peptide bonds, have active sites that are exquisitely evolved to recognize the specific stereochemistry and backbone geometry of L-α-amino acids.

The altered backbone structure resulting from the inclusion of a β-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to hydrolysis.[3][14] Peptides composed entirely of β-amino acids are virtually impervious to a wide range of common proteases, including pepsin, elastase, and carboxypeptidase A.[3][7] Even a single incorporation of a residue like (2S,3S)-Abu(3-N3) can act as a "proteolytic firewall," significantly extending the in vivo half-life of a peptide drug. This enhanced stability is a direct consequence of the stereochemically-driven change in the peptide backbone, which is not recognized by the enzymatic machinery.[2][14]

Table 1: Comparative Properties of α- vs. β-Amino Acid Incorporation

| Property | Standard α-Amino Acid Peptide | Peptide with (2S,3S)-Abu(3-N3)-OH | Rationale & Advantage |

| Conformation | Highly flexible, environmentally dependent | Conformationally constrained, predictable turns/helices | Pre-organization for higher binding affinity; reduced entropic penalty upon binding.[12] |

| Proteolytic Stability | Susceptible to degradation by proteases | Highly resistant to enzymatic cleavage | The altered backbone is not a substrate for proteases, leading to a longer in vivo half-life.[3][7][14] |

| Bioorthogonality | Lacks handles for specific modification | Azide group enables precise "click" chemistry | Allows for site-specific conjugation of payloads, imaging agents, or PEG moieties.[1][5] |

| Structural Diversity | Limited to L-amino acid backbone geometry | Expands structural space with novel folding patterns | Enables the design of peptidomimetics with unique shapes to target challenging protein surfaces.[1] |

Experimental Protocols: A Self-Validating System

The successful incorporation of Fmoc-Abu(3-N3)-OH requires adherence to optimized SPPS protocols. Due to the β-substitution, this amino acid can be considered sterically hindered, potentially requiring stronger coupling reagents or longer reaction times compared to standard α-amino acids.

Recommended SPPS Protocol for Fmoc-Abu(3-N3)-OH

This protocol is designed for manual or automated Fmoc-based SPPS on a standard resin (e.g., Rink Amide or Wang resin).

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first deprotection step.[15]

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF. Perform this step twice: once for 3 minutes and a second time for 10-15 minutes to ensure complete removal of the Fmoc group.[6] Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-Abu(3-N3)-OH and 3-5 equivalents of a suitable activating agent in DMF. For this hindered amino acid, a uronium/aminium salt like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU is recommended over carbodiimide-based reagents.[16][17]

-

Add 6-10 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted SPPS can significantly reduce this time.[16]

-

-

Washing: After coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Monitoring and Capping (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended. Alternatively, any unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

-

Repeat Cycle: Continue with the deprotection and coupling cycle for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[18]

Diagram: SPPS Workflow for (2S,3S)-Fmoc-Abu(3-N3)-OH Incorporation

Caption: Key steps in the solid-phase synthesis cycle for incorporating Fmoc-Abu(3-N3)-OH.

Conclusion and Future Outlook

The (2S,3S) stereochemistry of Fmoc-Abu(3-N3)-OH is not a trivial detail but a central design feature that provides scientists with precise control over the conformational and biological properties of synthetic peptides. Its ability to enforce specific secondary structures, coupled with the inherent proteolytic resistance of the β-amino acid backbone, makes it an invaluable tool for overcoming the traditional limitations of peptide-based therapeutics, namely poor stability and conformational ambiguity. As drug development continues to target complex protein-protein interactions, the rational design of conformationally constrained peptidomimetics will become increasingly critical.[19][20] The strategic use of stereochemically defined building blocks like (2S,3S)-Fmoc-Abu(3-N3)-OH will be at the forefront of these efforts, enabling the creation of next-generation peptide drugs with enhanced potency, stability, and specificity.

References

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Why are peptides consisting of beta amino acids metabolically more stable? ResearchGate. Available at: [Link]

- Gademann, K., Hintermann, T., & Seebach, D. (1999). Beta-peptides: twisting and turning. Chimia, 53(1-2), 47-51.

- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA International Journal for Chemistry, 51(5), 244-247.

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]

- Perich, J. W., Reynolds, E. C. (1994). Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH. International journal of peptide and protein research, 44(3), 288–294.

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

- Rosenberg, H. F., et al. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e43479.

- Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919.

- Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Biochemistry, 50(47), 10189–10191.

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

beta-Peptides: from structure to function. ResearchGate. Available at: [Link]

-

Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. PubMed. Available at: [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

- Ronga, L., et al. (2008). Structural Characterization of a Neurotoxic Threonine-Rich Peptide Corresponding to the Human Prion Protein Alpha 2-helical 180-195 Segment, and Comparison With Full-Length Alpha 2-helix-derived Peptides. Journal of Peptide Science, 14(7), 841-851.

- Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of chemical research, 41(10), 1340–1350.

- Swanson, H. W. A., et al. (2023). Conformational origins of dipeptide phase properties. ChemRxiv.

- Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1549-1560.

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

-

Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. Available at: [Link]

-

Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. ResearchGate. Available at: [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

- Kvíčala, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 226-237.

- Metrano, A. J., et al. (2018). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 140(1), 387-394.

-

Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

- Witczuk, B., et al. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish journal of pharmacology and pharmacy, 30(1), 95–103.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. Available at: [Link]

- Saint Jean, K. D., et al. (2018). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Probiotics and antimicrobial proteins, 10(3), 408–419.

-

Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

-

Impairing protein-protein interactions in an essential tRNA modification complex: An innovative antimicrobial strategy against Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural characterization of a neurotoxic threonine-rich peptide corresponding to the human prion protein alpha 2-helical 180-195 segment, and comparison with full-length alpha 2-helix-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Impairing protein-protein interactions in an essential tRNA modification complex: An innovative antimicrobial strategy against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azido-Amino Acid Toolbox: A Technical Guide to Advanced Peptide Chemistry

Abstract

The incorporation of non-canonical amino acids has revolutionized peptide chemistry, enabling the synthesis of molecules with enhanced therapeutic properties, novel functionalities, and sophisticated architectures. Among these, azido-amino acids have emerged as exceptionally versatile building blocks. Their unique bioorthogonal reactivity provides a powerful handle for a diverse array of chemical modifications, including peptide cyclization, conjugation to reporter molecules, and the construction of complex biomolecular assemblies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, strategic incorporation, and key applications of azido-amino acids in modern peptide chemistry. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols for the most critical reactions, ensuring scientific integrity and empowering researchers to leverage this powerful chemical tool.

Introduction: The Strategic Advantage of the Azide Moiety

The azide functional group (–N₃) is a compact, stable, and largely inert moiety under typical physiological and peptide synthesis conditions.[1][2] Its true power lies in its ability to undergo highly specific and efficient "bioorthogonal" reactions—chemical transformations that can proceed in complex biological environments without interfering with native biochemical processes.[3] This unique characteristic makes azido-amino acids invaluable for a wide range of applications in chemical biology and drug discovery.[4][]

The primary utility of incorporating azido-amino acids into a peptide sequence is to introduce a latent reactive handle. This handle can be selectively targeted for post-synthetic modifications using reactions such as the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6][7] These reactions enable:

-

Site-specific labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and tracking.[8]

-

Peptide cyclization: Formation of macrocyclic peptides with enhanced stability and conformational rigidity.[9][10]

-

Bioconjugation: Linking peptides to other biomolecules, such as proteins, nucleic acids, or carbohydrates.[8]

-

Drug delivery systems: Conjugation of peptides to drug carriers or nanoparticles.

This guide will provide a detailed exploration of the synthesis of azido-amino acids, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the key bioorthogonal reactions that unlock their vast potential.

Synthesis of Azido-Amino Acids: Building the Essential Scaffolds

The availability of high-purity Fmoc-protected azido-amino acids is crucial for their successful application in SPPS. Several synthetic routes have been developed, with the choice of method often depending on the desired amino acid side chain and the scale of the synthesis.[4][11]

A common and efficient strategy involves the diazotransfer reaction on a corresponding amine precursor.[4][12] This method is advantageous as it often proceeds in high yield and can be performed on a gram scale.[4]

Representative Synthetic Scheme: Fmoc-L-azidoalanine from Fmoc-L-asparagine

A well-established route for the synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] and Fmoc-L-azidohomoalanine [Fmoc-Aha(N₃)-OH] starts from the readily available Fmoc-protected asparagine and glutamine, respectively.[4] This two-step process involves a Hofmann rearrangement followed by a diazotransfer reaction.

Caption: Synthesis of Fmoc-L-azidoalanine.

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine

This protocol is adapted from a reported efficient synthesis.[4]

Step 1: Hofmann Rearrangement to form Fmoc-Dap-OH

-

Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

-

Add pyridine to the solution.

-

Add [Bis(trifluoroacetoxy)iodo]benzene and stir the reaction mixture for 14 hours at room temperature.

-

Isolate the product, Fmoc-Dap-OH, by filtration.

Step 2: Diazo Transfer to form Fmoc-Ala(N₃)-OH

-

Dissolve the Fmoc-Dap-OH from Step 1 in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).[4]

-

Add a catalytic amount of CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.[4]

-

Adjust the pH of the mixture to 9 using an aqueous K₂CO₃ solution.[4]

-

Stir the reaction vigorously for 18 hours.

-

Perform an aqueous workup to isolate the desired product, Fmoc-Ala(N₃)-OH, which is often of sufficient purity for direct use in SPPS without the need for column chromatography.[4]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Azido-amino acids are generally compatible with standard Fmoc-based SPPS protocols.[13][14] The azide group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid), provided thiols are excluded from the cleavage cocktail.[15]

Orthogonal Protection Strategy

The success of SPPS relies on an orthogonal protection scheme, where different protecting groups can be removed selectively without affecting others.[16][17] The azide group serves as an excellent orthogonal protecting group for a side-chain amine functionality.[15]

| Protecting Group Class | Example | Removal Conditions | Stability |

| Temporary Nα-amino | Fmoc | 20% Piperidine in DMF | Acid-labile, stable to mild reduction |

| Permanent Side-chain | tBu, Trt, Boc | 95% TFA | Base-labile, stable to mild reduction |

| Auxiliary Orthogonal | Azido (N₃) | Thiols (e.g., DTT) or Phosphines (e.g., PMe₃) | Stable to acid and base |

| Auxiliary Orthogonal | Alloc | Pd(PPh₃)₄ | Stable to acid, base, and mild reduction |

| Auxiliary Orthogonal | ivDde | 2% Hydrazine in DMF | Stable to acid, base, and mild reduction |

Table 1: Comparison of Common Orthogonal Protecting Groups in Fmoc-SPPS.

SPPS Workflow for Azido-Peptide Synthesis

Caption: General workflow for azido-peptide synthesis via SPPS.

Potential Pitfalls and Considerations

While generally robust, the use of azido-amino acids in SPPS requires attention to certain details:

-

Azide Elimination: In some cases, prolonged coupling times with certain activators like HBTU/DIEA can lead to the elimination of the azide moiety.[11] It is advisable to use optimized coupling times.

-

N-terminal α-azidoaspartate: Peptides with an N-terminal α-azidoaspartate residue have been reported to undergo azide elimination upon treatment with piperidine for Fmoc removal.[13][18]

-

Safety: Organic azides are potentially explosive and should be handled with care.[19] Always consult safety data sheets and follow institutional safety protocols.[19][20][21][22][23]

Key Bioorthogonal Reactions of Azido-Peptides

The true utility of azido-peptides is realized through their selective reaction with a complementary chemical partner. The following sections detail the most prominent bioorthogonal reactions involving azides.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine to form an amide bond.[24] In its "traceless" version, a specifically designed phosphinothioester reacts with an azide to yield a native amide bond, with the phosphine oxide acting as a byproduct.[25]

Caption: The traceless Staudinger ligation.

This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for ligating unprotected peptide fragments.[25]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Popularized as the quintessential "click chemistry" reaction, CuAAC involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[6][26]

Key Features of CuAAC: [6][26]

-

High Yield and Selectivity: The reaction is highly efficient and regioselective, exclusively forming the 1,4-isomer.[8]

-

Robustness: It proceeds over a wide range of solvents, pH values, and temperatures.[26][27]

-

Biocompatibility: The resulting triazole ring is chemically stable and can mimic the geometry of a peptide bond.[6][26]

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: CuAAC for Peptide Labeling

-

Dissolve the azido-peptide in a suitable solvent (e.g., a mixture of water and DMSO).

-

Add the alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne).

-

Add a source of copper(I). This can be Cu(I) salts like CuBr or CuI, or generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.

-

Optionally, add a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to improve reaction efficiency and protect the peptide from oxidative damage.

-